molecular formula C12H18IN3OSi B12312365 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12312365
M. Wt: 375.28 g/mol
InChI Key: BXJLLFQPRHNXPQ-UHFFFAOYSA-N
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Description

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with the molecular formula C13H19IN2OSi This compound is characterized by the presence of an iodine atom, a trimethylsilyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reaction of 1-bromo-2-chloromethoxy-ethane with anhydrous tetrahydrofuran as the solvent. The reaction mixture is cooled to 0°C, followed by the slow addition of methylmagnesium chloride and n-butyllithium. The mixture is stirred at 0°C for 2 hours. Subsequently, trimethylchlorosilane is added, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthesis process can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the iodine atom and trimethylsilyl group may influence its reactivity and binding properties, making it a valuable tool in studying various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific structural features, including the pyrazolo[3,4-b]pyridine core and the presence of both iodine and trimethylsilyl groups.

Properties

IUPAC Name

2-[(3-iodopyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3OSi/c1-18(2,3)8-7-17-9-16-12-10(11(13)15-16)5-4-6-14-12/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJLLFQPRHNXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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